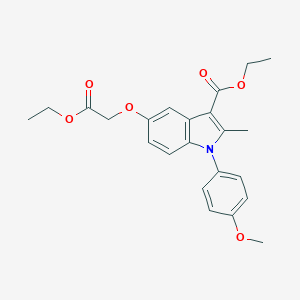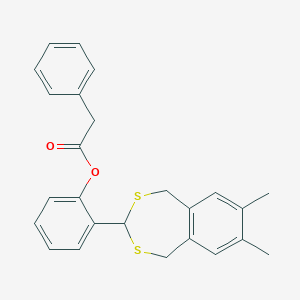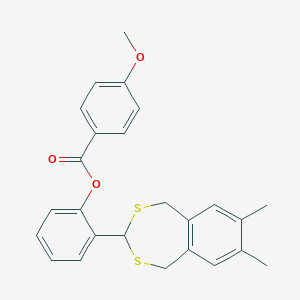![molecular formula C24H21ClF5N5O B376452 3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376452.png)
3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
The synthesis of 3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves several steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent attachment of the halogenated phenyl groups. The reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures and pressures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl groups and the pyrazolo[1,5-a]pyrimidine core play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Compared to other similar compounds, 3-chloro-5-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of halogenated phenyl groups and the pyrazolo[1,5-a]pyrimidine core. Similar compounds include:
- [3,5-Dichloro-4-fluorophenyl]-[4-(4-fluorophenyl)piperazino]methanone
- [3,5-Dichloro-4-fluorophenyl]-[4-(4-chlorophenyl)piperazino]methanone
These compounds share structural similarities but differ in their specific halogenation patterns and the presence of other functional groups, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H21ClF5N5O |
|---|---|
Molecular Weight |
525.9g/mol |
IUPAC Name |
[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21ClF5N5O/c25-20-21(23(36)34-11-9-33(10-12-34)17-7-5-16(27)6-8-17)32-35-19(24(28,29)30)13-18(31-22(20)35)14-1-3-15(26)4-2-14/h1-8,18-19,31H,9-13H2 |
InChI Key |
MISBUWGDPPSTBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)F)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376371.png)
![3-Cycloheptyl-1-methyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376372.png)
![Ethyl 2-(formylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376374.png)
![2-methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376376.png)

![2-(2-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376378.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376381.png)
![N-{1-[(4-methyl-1-piperazinyl)carbonyl]-2-[4-(methylsulfanyl)phenyl]vinyl}benzamide](/img/structure/B376382.png)
![5-[1,1'-biphenyl]-4-yl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376383.png)
![2-(2-Methylphenyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376385.png)


![5-(4-bromophenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376388.png)
![3-Cycloheptyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376391.png)
